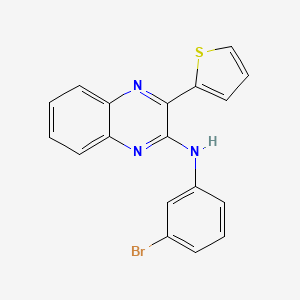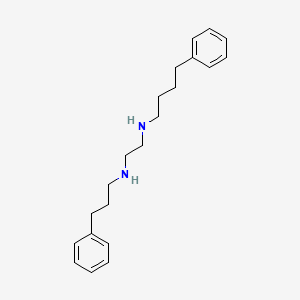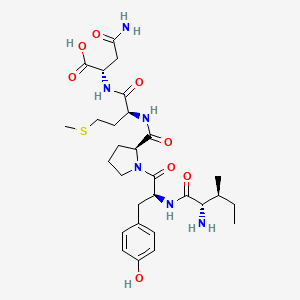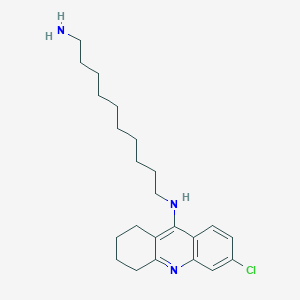![molecular formula C19H16N2O3 B14212910 2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline CAS No. 820977-19-3](/img/structure/B14212910.png)
2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-3-methylpyrazine: Known for its nutty aroma and used as a flavoring agent.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: An intermediate in drug synthesis.
Uniqueness
2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline stands out due to its unique combination of a quinoline core with a nitrophenyl and methoxy substituent. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
820977-19-3 |
|---|---|
Formule moléculaire |
C19H16N2O3 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
2-methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H16N2O3/c1-13-7-10-18(21(22)23)15(11-13)8-9-16-12-14-5-3-4-6-17(14)20-19(16)24-2/h3-12H,1-2H3 |
Clé InChI |
IZVPQICSVBRQSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[N+](=O)[O-])C=CC2=CC3=CC=CC=C3N=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14212831.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)
![[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate](/img/structure/B14212836.png)


![3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]-](/img/structure/B14212842.png)
![6-[6-(Dimethylamino)-5-(pyridin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212846.png)




![2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro-](/img/structure/B14212892.png)


